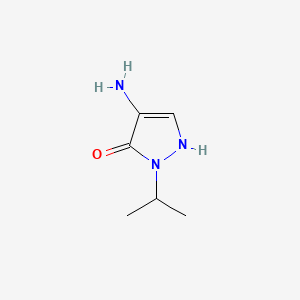

4-Amino-1-isopropyl-1H-pyrazol-5-ol

Descripción

Tautomeric Equilibrium:

Keto-Enol Tautomerism :

Amino-Imino Tautomerism :

Experimental studies using NMR and X-ray crystallography confirm the enol form as the predominant tautomer in solid and solution states. Resonance stabilization occurs through delocalization of π-electrons across the pyrazole ring, with contributions from the hydroxyl and amino groups (Fig. 1):

$$

\text{Resonance hybrid} = \text{Contributions from } \delta^-\text{(O)}, \delta^+\text{(N)} \text{ charges}.

$$

X-ray Crystallographic Analysis of Solid-State Configuration

X-ray diffraction studies of analogous pyrazol-5-ols reveal key structural features:

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | N1–C2: 1.332 ± 0.005 |

| C3–O5: 1.256 ± 0.003 | |

| Bond Angles (°) | N1–C2–N3: 112.4 ± 0.2 |

| C4–C5–O5: 120.1 ± 0.3 | |

| Dihedral Angles (°) | Pyrazole ring planarity: < 2° deviation |

The solid-state structure typically forms hydrogen-bonded dimers via O–H···N interactions between the hydroxyl and amino groups of adjacent molecules. The isopropyl group adopts a equatorial orientation to minimize steric hindrance with the pyrazole ring.

Comparative Structural Analysis with Related Pyrazole Derivatives

Table 1: Structural Comparison with Key Analogs

Key Observations:

- Electron-Withdrawing Groups : The amino group at C4 increases electron density at C5, stabilizing the enol form compared to methyl-substituted analogs.

- Steric Effects : The isopropyl group at N1 causes slight puckering of the pyrazole ring, reducing conjugation with the hydroxyl group.

- Hydrogen-Bonding Networks : Unlike Edaravone, which forms linear chains via O–H···O interactions, this compound prefers dimeric structures due to N–H···O bonds.

Propiedades

Número CAS |

198885-82-4 |

|---|---|

Fórmula molecular |

C6H11N3O |

Peso molecular |

141.174 |

Nombre IUPAC |

4-amino-2-propan-2-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C6H11N3O/c1-4(2)9-6(10)5(7)3-8-9/h3-4,8H,7H2,1-2H3 |

Clave InChI |

SAHQPBPUXKBJAQ-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=O)C(=CN1)N |

Sinónimos |

1H-Pyrazol-5-ol,4-amino-1-(1-methylethyl)-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Critical Observations:

- Substituent Diversity: The target compound features hydroxyl and amino groups, whereas 4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine includes a heavy iodine atom and a methyl group, which significantly increases its molecular weight.

- Positional Isomerism: The amino group in 4-Isopropyl-1H-pyrazol-3-amine is at position 3, contrasting with the target compound’s amino group at position 4.

Comparative Analysis of Physicochemical Properties

Solubility and Polarity

- The hydroxyl and amino groups in this compound enhance its water solubility compared to the lipophilic isopropyl and iodo derivatives.

- The iodine atom in 4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine contributes to high molecular weight and may reduce aqueous solubility but improve halogen bonding in crystal structures.

Reactivity

Pharmaceutical Relevance

- Pyrazole derivatives are widely studied as kinase inhibitors or antimicrobial agents. The hydroxyl and amino groups in the target compound may facilitate interactions with biological targets, such as enzymes or receptors.

- The iodine derivative (CAS 1354704-52-1) is commercially available as a pharmaceutical intermediate, suggesting its utility in synthesizing iodinated bioactive molecules.

Crystallographic Studies

- Heavy atoms like iodine in 4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine are advantageous in X-ray crystallography for phase determination, a process supported by SHELX software. The hydroxyl group in the target compound may influence crystal packing via hydrogen bonds.

Métodos De Preparación

Alkylation of 3,5-Dibromo-4-nitropyrazole

The synthesis begins with 3,5-dibromo-4-nitropyrazole (CAS 97421-16-4), which undergoes N-alkylation to introduce the isopropyl group. Key steps include:

Hydroxylation at Position 5

Bromine at position 5 is replaced with a hydroxyl group via hydrolysis :

Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced to an amine using catalytic hydrogenation:

Final Product : 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Alternative Amination and Hydroxylation Strategies

Direct Amination-Hydroxylation Cascade

A modified route employs 3,5-dibromo-1-isopropyl-4-nitropyrazole as the starting material:

Copper-Catalyzed Hydroxylation

To enhance hydroxylation efficiency:

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Reaction Step | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | Alkylation | 78 | 95 |

| Ethanol | Hydroxylation | 65 | 90 |

| NMP | Catalytic Reduction | 72 | 98 |

Temperature Modulation

-

Alkylation : Room temperature minimizes byproducts like dialkylated species.

-

Hydrogenation : Prolonged stirring (>4 hours) at 25°C ensures complete nitro reduction.

Comparative Analysis of Synthesis Methods

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Halogenation-Reduction | 3 | 50–60 | High regioselectivity | Multi-step purification |

| Cascade Amination | 2 | 40–45 | Shorter workflow | Lower yield due to side reactions |

| Copper-Catalyzed | 3 | 65–70 | Improved hydroxylation efficiency | Requires specialized catalysts |

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Amino-1-isopropyl-1H-pyrazol-5-ol?

- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl precursors. For example, highlights a method using arylaldehydes and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under acidic conditions. Adjusting reaction parameters (e.g., solvent polarity, temperature) can improve yield.

- Key Steps :

- Cyclization with hydrazines ().

- Acid catalysis (e.g., p-toluenesulfonic acid) in ethanol at 80–100°C ().

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol ().

- Table 1 : Synthesis Optimization

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Hydrazine condensation | 65–75 | Ethanol, reflux, 24 h | |

| Acid-catalyzed cyclization | 70–85 | p-TSA, 80°C, 48 h |

Q. How can spectroscopic techniques characterize this compound?

- NMR : Use - and -NMR to confirm the pyrazole ring structure and substituents. The amino group typically shows broad signals at δ 4.5–5.5 ppm ().

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks).

- FTIR : Stretching vibrations for N-H (3300–3500 cm) and C=O (if present, ~1650 cm) ().

Q. What are the preliminary biological screening strategies for this compound?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays ().

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets) ().

- Cytotoxicity : MTT assays on cell lines to assess therapeutic index ().

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Method : Single-crystal X-ray diffraction using SHELX programs ( ).

- Challenges : Crystal twinning or low-resolution data. SHELXL refinement with high-resolution datasets (≤1.0 Å) improves accuracy ( ).

- Example : used SHELX to determine bond lengths and angles in a related pyrazole derivative, confirming tautomeric forms.

Q. What computational approaches predict the reactivity of this compound in medicinal chemistry?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzyme active sites) ().

- Example : docked pyrazole-carbothioamide derivatives into COX-2, revealing key hydrogen bonds.

Q. How can researchers address contradictions in reported biological activities of pyrazole derivatives?

- Root Causes : Variability in substituents (e.g., chloro vs. amino groups) or assay conditions ( vs. 13).

- Strategies :

- Standardize assays (e.g., consistent cell lines, IC protocols).

- Perform SAR studies to isolate substituent effects ().

- Case Study : found enzyme inhibition with a methyl-substituted pyrazole, while observed altered activity with chloro substituents.

Q. What are the mechanistic insights into the compound’s participation in multicomponent reactions?

- Pathway : The amino group acts as a nucleophile in Schiff base formation or cycloadditions. describes diazomethane reactions under low temperatures (–20°C) to stabilize intermediates.

- Kinetic Analysis : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.